molecular formula C24H20N2O4 B5207665 phenyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

phenyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B5207665
M. Wt: 400.4 g/mol
InChI Key: RMQDMIZVHSQGRR-UHFFFAOYSA-N
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Description

Phenyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.14230712 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of ChemDiv3_004280 are currently under investigation. The compound is part of ChemDiv’s library of small molecule covalent inhibitors . Covalent inhibitors form a stable, irreversible bond with their target enzyme or receptor . This unique mechanism of action leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .

Mode of Action

ChemDiv3_004280, as a covalent inhibitor, interacts with its targets by forming a stable, irreversible bond . This covalent bond formation leads to sustained activity at the target site, reducing the potential for resistance development by effectively shutting down key molecular pathways . Their specificity, derived from the precise interaction with particular functional groups on target proteins, minimizes off-target effects and improves the safety profile of therapeutic agents .

Biochemical Pathways

Covalent inhibitors like chemdiv3_004280 are known to shut down key molecular pathways . This can lead to long-lasting inhibition of disease-associated enzymes or receptors, significantly enhancing treatment outcomes .

Pharmacokinetics

Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .

Result of Action

The molecular and cellular effects of ChemDiv3_004280’s action are currently under investigation. As a covalent inhibitor, it is expected to cause prolonged and potent inhibition of its target enzymes or receptors . This could lead to significant changes in cellular function and potentially contribute to the therapeutic efficacy of the compound .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can impact the effectiveness of covalent inhibitors

Properties

IUPAC Name

phenyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-21-14-13-17(15-22(21)29-2)23-20(24(27)30-19-11-7-4-8-12-19)16-26(25-23)18-9-5-3-6-10-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQDMIZVHSQGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OC3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.